N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
Description
Properties
CAS No. |
896677-02-4 |
|---|---|
Molecular Formula |
C27H26N2O3 |
Molecular Weight |
426.516 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C27H26N2O3/c1-32-23-13-12-21-16-22(27(31)29-25(21)17-23)14-15-28-26(30)18-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24H,14-15,18H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
NNZJSSADPLGULM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine, followed by further functionalization to introduce the diphenylpropanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, or other separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C20H19N3O4
- Molecular Weight : 365.39 g/mol
- IUPAC Name : N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
This structure features a quinoline moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Scientific Research Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of quinoline possess anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
- Case Study : A study demonstrated that similar quinoline derivatives inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK .
-
Antimicrobial Properties
- Quinoline compounds are recognized for their antimicrobial effects against a range of pathogens. This compound has shown potential against bacterial strains.
- Data Table : Antimicrobial Activity Against Various Bacteria
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -
Inflammation Modulation
- Research suggests that quinoline derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Case Study : In a model of rheumatoid arthritis, a related compound reduced inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic effects .
-
Neuroprotective Effects
- Emerging evidence points to the neuroprotective properties of quinoline derivatives. They may protect neuronal cells from oxidative stress and apoptosis.
- Data Table : Neuroprotective Effects in Cell Culture Models
Treatment Cell Viability (%) Control 100 Compound Treatment 85 Standard Drug 90
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural formula.
Key Findings
Functional Group Impact : The 3,3-diphenylpropanamide group confers consistent lipophilicity across analogs, but substituents on the heterocyclic core dictate unique functionalities (e.g., fluorescence in coumarins, crosslinking in diazirines) .
Solubility and Bioavailability : Indole and pyridine derivatives exhibit lower molecular weights and higher solubility, whereas the target compound’s bulkier structure may limit cellular permeability .
Biological Activity
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 896677-00-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:
- DNA Interaction : The compound can bind to DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular pathways, including those related to cell cycle regulation and apoptosis.
- Antimicrobial Activity : The quinoline structure is linked to antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : Research has shown that compounds similar in structure exhibit significant anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One study reported an IC50 value of 1.2 µM for a related compound against MCF-7 cells, indicating potent activity .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various studies:
- Antibacterial Efficacy : Compounds with similar structures have demonstrated effectiveness against multiple bacterial strains, suggesting that this compound may possess similar antibacterial properties .
Case Studies and Research Findings
- Study on Cell Cycle Arrest : A study examining the effects of quinoline derivatives on MCF-7 cells showed that treatment led to cell cycle arrest at the G2/M phase. This was supported by increased levels of pro-apoptotic markers such as Caspase 3 and BAX .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have revealed that modifications on the quinoline ring can significantly enhance biological activity. For example, the addition of methoxy groups has been correlated with increased potency against cancer cells .
Q & A
Basic Research Question: What are the recommended synthetic routes and purification methods for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide?
A common approach involves coupling 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine with 3,3-diphenylpropanoyl chloride under basic conditions. Post-synthesis, purification via column chromatography (e.g., hexane/ethyl acetate gradients) or preparative HPLC is recommended to isolate the target compound. Characterization by -NMR, -NMR, and LCMS ensures structural integrity and purity .
Basic Research Question: How can spectroscopic methods (e.g., UV-Vis, NMR) be optimized for characterizing this compound?
UV-Vis spectroscopy should employ solvents with varying polarities (e.g., ethanol, DMSO) to assess electronic transitions influenced by the quinoline and diphenyl groups. For NMR, deuterated chloroform (CDCl) or DMSO-d resolves signals from aromatic protons (quinoline and phenyl rings) and the methoxy group. Multi-dimensional NMR (e.g., COSY, HSQC) clarifies complex splitting patterns .
Basic Research Question: What solvent systems are optimal for solubility studies of this compound?
Solubility screening should use Hansen solubility parameters to identify compatible solvents. Polar aprotic solvents (e.g., DMF, DMSO) typically dissolve the compound due to hydrogen-bond acceptor interactions with the amide and quinoline moieties. For formulation studies, co-solvents like PEG-400 or cyclodextrin-based systems enhance aqueous solubility .
Advanced Research Question: What strategies are effective for identifying pharmacological targets of this compound?
Chemoproteomics-guided approaches, such as affinity-based protein profiling or thermal shift assays, can map interactions with targets like SLC15A4, a transporter implicated in autoimmune diseases. Competitive pulldown assays using structural analogs (e.g., FFF-39) with photoaffinity labels (e.g., diazirine tags) enable target validation .
Advanced Research Question: How can researchers resolve contradictions in spectral data arising from solvent or substituent effects?
Multi-solvent UV-Vis analysis paired with computational modeling (e.g., DFT calculations) disentangles solvent dipolarity/polarizability effects from hydrogen-bonding interactions. For NMR, variable-temperature experiments or solvent titrations mitigate signal broadening caused by conformational flexibility .
Advanced Research Question: What crystallographic techniques are suitable for determining the 3D structure of this compound?
Single-crystal X-ray diffraction using SHELXL for refinement is ideal. Crystallization trials should employ slow evaporation in solvent mixtures (e.g., chloroform/methanol). Twinning or disorder in the quinoline ring may require high-resolution data (<1.0 Å) and iterative refinement with SHELXE .
Advanced Research Question: How can the compound’s stability under varying pH and temperature conditions be assessed?
Forced degradation studies (acid/base hydrolysis, thermal stress at 40–60°C, photolysis) quantify stability. HPLC-MS monitors degradation products, while Arrhenius kinetics models predict shelf-life. Protective measures (lyophilization, inert packaging) are recommended for lab storage .
Advanced Research Question: What in vitro assays are appropriate for evaluating anti-inflammatory activity?
Cell-based assays (e.g., TNF-α/IL-6 inhibition in macrophages) with dose-response curves (0.1–100 μM) establish potency. Target engagement is confirmed via siRNA knockdown of SLC15A4 or competitive binding assays with fluorescent probes .
Advanced Research Question: How can synthetic byproducts or impurities be identified and quantified?
LCMS with high-resolution mass detection (HRMS) identifies byproducts (e.g., incomplete coupling intermediates). Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) measures impurity levels ≥0.1% .
Advanced Research Question: What computational methods support SAR studies for optimizing bioactivity?
Molecular docking (AutoDock Vina, Glide) into SLC15A4’s binding pocket identifies critical interactions (e.g., hydrogen bonds with the quinoline oxygen). Free-energy perturbation (FEP) calculations predict the impact of substituent modifications on binding affinity .
Basic Research Question: What safety protocols are critical when handling this compound?
Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. In case of contact, rinse with water for 15 minutes and consult a physician. Store in airtight containers at –20°C .
Advanced Research Question: How can metabolite profiling be conducted for this compound in biological systems?
Incubate with liver microsomes or hepatocytes, followed by LC-HRMS to detect phase I/II metabolites. Isotope labeling (e.g., -amide) tracks metabolic pathways. Computational tools (Meteor, GLORY) predict metabolite structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
